molecular formula C23H32N4O4 B6074678 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide

4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide

Cat. No.: B6074678
M. Wt: 428.5 g/mol
InChI Key: DQSONGXQQNJAKZ-UHFFFAOYSA-N
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Description

4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide is a complex organic compound that features a piperidine ring, an imidazole moiety, and a benzamide structure

Properties

IUPAC Name

4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4/c1-17(2)27(15-21-24-11-14-25(21)3)23(29)18-5-7-19(8-6-18)31-20-9-12-26(13-10-20)22(28)16-30-4/h5-8,11,14,17,20H,9-10,12-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSONGXQQNJAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CN1C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxyacetyl Group: The methoxyacetyl group is introduced via acylation reactions using methoxyacetyl chloride.

    Formation of the Imidazole Moiety: The imidazole ring is synthesized separately and then attached to the piperidine ring through alkylation reactions.

    Coupling with Benzamide: The final step involves coupling the piperidine-imidazole intermediate with benzamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl groups, potentially forming alcohols or amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperidine ring and imidazole moiety are crucial for binding to these targets, potentially modulating their activity. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • 4-[1-(2-hydroxyacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide
  • 4-[1-(2-chloroacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide

Uniqueness: The presence of the methoxyacetyl group in 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide distinguishes it from similar compounds, potentially enhancing its pharmacological properties and specificity for certain biological targets.

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